![molecular formula C12H12N2OS B2851760 N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide CAS No. 551920-79-7](/img/structure/B2851760.png)
N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide
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Description
“N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide” is a chemical compound with the molecular formula C12H12N2OS and a molecular weight of 232.3 . It is available from suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide” includes a cyclopropyl group attached to a carboxamide group, a pyrrole ring, and a thiophene ring . The exact spatial arrangement of these groups would require further analysis, such as X-ray crystallography or NMR spectroscopy.Mechanism of Action
Target of Action
Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein .
Mode of Action
For instance, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated .
Biochemical Pathways
Related compounds have been observed to influence the activity of caspase 8 and bax, while decreasing the activity of bcl2 . These changes suggest an impact on apoptosis and cell cycle regulation pathways.
Result of Action
Related compounds have been observed to cause cell cycle arrest at the g1/s phase and induce apoptotic death in mcf7 cells .
properties
IUPAC Name |
N-cyclopropyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-12(13-9-3-4-9)11-10(5-8-16-11)14-6-1-2-7-14/h1-2,5-9H,3-4H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHGQMHMVMBGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CS2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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